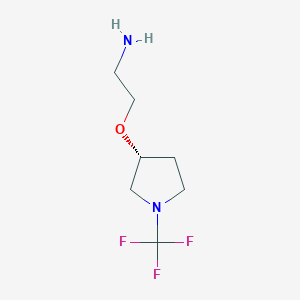
(R)-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanamine is a compound of interest in various fields of scientific research. It features a trifluoromethyl group attached to a pyrrolidine ring, which is further connected to an ethanamine moiety. This unique structure imparts specific chemical and biological properties to the compound, making it valuable for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Attachment of the Ethanamine Moiety: The ethanamine group is attached through nucleophilic substitution reactions, often using ethanamine derivatives as starting materials.
Industrial Production Methods
Industrial production of ®-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
®-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
®-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The pyrrolidine ring may interact with receptors or enzymes, modulating their function and leading to various physiological effects.
類似化合物との比較
Similar Compounds
®-3-(Pyrrolidin-3-yl)aniline: Shares the pyrrolidine ring but lacks the trifluoromethyl group.
®-1-(Pyrrolidin-3-yl)-1H-tetrazole: Contains a pyrrolidine ring with a different functional group.
®-3-Aminopyrrolidine Dihydrochloride: A pyrrolidine derivative with an amino group.
Uniqueness
®-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential interactions with biological targets, making it valuable for various applications.
特性
分子式 |
C7H13F3N2O |
|---|---|
分子量 |
198.19 g/mol |
IUPAC名 |
2-[(3R)-1-(trifluoromethyl)pyrrolidin-3-yl]oxyethanamine |
InChI |
InChI=1S/C7H13F3N2O/c8-7(9,10)12-3-1-6(5-12)13-4-2-11/h6H,1-5,11H2/t6-/m1/s1 |
InChIキー |
SPCFKXQJWVSXEJ-ZCFIWIBFSA-N |
異性体SMILES |
C1CN(C[C@@H]1OCCN)C(F)(F)F |
正規SMILES |
C1CN(CC1OCCN)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Hexyloxy)methoxy]hexane](/img/structure/B13962977.png)

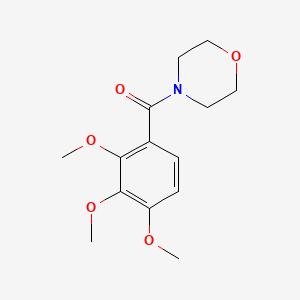
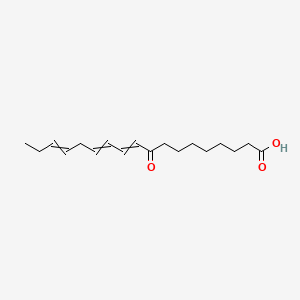

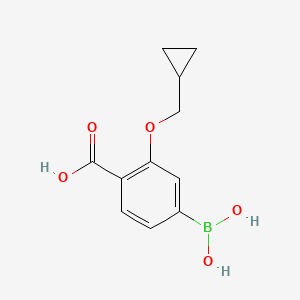
![[(1R,4R)-3,3-dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl] thiocyanate](/img/structure/B13963006.png)


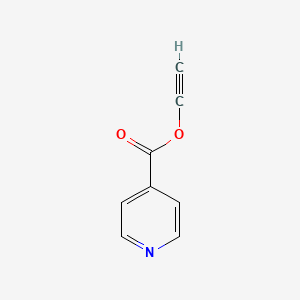
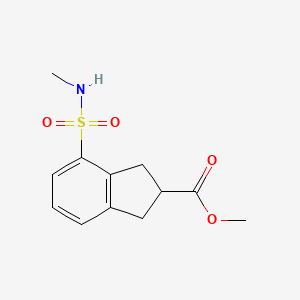


![Bicyclo[2.2.1]heptan-2-one, 5,6-dimethylene-](/img/structure/B13963050.png)
